CCAAT transcription factor EFI(A)
Description
Properties
CAS No. |
133065-13-1 |
|---|---|
Molecular Formula |
C16H28O14 |
Molecular Weight |
444.386 |
IUPAC Name |
(2R,3R,4S,5R,6R)-4-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C16H28O14/c17-1-6-8(21)13(10(23)14(25)28-6)30-16-11(24)12(5(19)3-27-16)29-15-9(22)7(20)4(18)2-26-15/h4-25H,1-3H2/t4-,5-,6-,7+,8-,9-,10-,11-,12+,13+,14-,15-,16-/m1/s1 |
InChI Key |
BLASHPVRFCCALK-IVCVOHDKSA-N |
SMILES |
C1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)O)CO)O)O)O)O)O |
Synonyms |
CCAAT transcription factor EFI(A) |
Origin of Product |
United States |
Molecular Structure and Domain Architecture of Efi a
Conservation of the Basic-Leucine Zipper (bZIP) Domain and its Functional Implications
While often associated with CCAAT-box binding proteins, it's important to clarify that EFI(A) itself does not possess a canonical basic-leucine zipper (bZIP) domain. The bZIP domain is characteristic of another family of transcription factors, the C/EBP (CCAAT/enhancer-binding protein) family. nih.govresearchgate.net These proteins are defined by a highly conserved C-terminal region containing a basic region for DNA binding and a leucine (B10760876) zipper for dimerization. nih.govwikipedia.orgnih.gov
The bZIP domain's basic region, rich in amino acids like arginine and lysine, directly interacts with the major groove of the DNA. wikipedia.orgnih.gov The adjacent leucine zipper, a helical structure with a periodic repeat of leucine residues, facilitates the formation of both homodimers and heterodimers with other bZIP proteins. wikipedia.orgubc.ca This dimerization is crucial for stable DNA binding and allows for a combinatorial complexity in gene regulation. ubc.ca The conservation of the bZIP domain across diverse eukaryotic organisms, from plants to humans, underscores its fundamental importance in transcriptional control. wikipedia.orgresearchgate.net
Analysis of the EFI(A) Essential Core Domain: Subunit-Association and DNA Recognition
The critical functions of EFI(A) are largely mediated by its essential core domain. This region is itself modular, consisting of two key subdomains: a subunit-association domain at the N-terminal end and a DNA recognition domain at the C-terminal end. google.com This bipartite architecture allows for both interaction with other proteins and specific binding to DNA sequences.
The subunit-association domain is vital for the formation of functional protein complexes. For instance, in avian cells, one form of EFI DNA binding activity necessitates the association of EFI(A) with another component, EFIB, to achieve high-affinity and specific DNA binding. nih.gov This highlights the importance of protein-protein interactions in modulating EFI(A)'s function.
The DNA recognition domain is responsible for targeting the protein to specific sites on the genome, most notably the inverted CCAAT motif, also known as the Y-box. nih.gov A highly conserved region of approximately 100 amino acids, shared among EFI(A) and related proteins like dbpA, dbpB, and Xenopus CCAAT binding proteins FRG Y1 and FRG Y2, is believed to encompass this DNA binding domain. nih.gov
| Domain Feature | Description | Key Amino Acid Residues/Motifs |
| Subunit-Association Domain | Mediates interactions with other protein subunits, such as EFIB. | C-V-S-E-x-I-S-F-[LIVM]-T-[SG]-E-A-[SC]-[DE]-[KRQ]-C- google.com |
| DNA Recognition Domain | Binds to specific DNA sequences, particularly the CCAAT-box. | Y-V-N-A-K-Q-Y-x-R-I-L-K-R-R-x-A-R-A-K-L-E- google.com |
Structural Characterization of EFI(A) Multimerization and Heterodimerization
EFI(A) exhibits a dynamic ability to form both multimers (self-association) and heterodimers (association with different proteins). nih.gov Chromatographic analysis of nuclear extracts from avian cells has revealed the existence of at least two forms of EFI DNA binding activity. One form is dependent on the presence of a heterologous component, EFIB, for high-affinity binding. nih.gov The other form appears to be composed solely of EFI(A), potentially as a multimer, and can bind to DNA independently of EFIB. nih.gov
Heterodimerization is a common theme among transcription factors, allowing for a greater diversity of regulatory complexes. ubc.ca For example, the transcription factor E2F-1 can heterodimerize with DP-1, leading to enhanced and cooperative binding to E2F DNA-binding sites. nih.gov This principle of combinatorial control through heterodimerization is a key mechanism for achieving specificity in gene regulation. ubc.ca While the precise structural basis for EFI(A) multimerization and its full range of heterodimerization partners are still under investigation, these interactions are clearly crucial for its biological activity.
Investigation of Novel Structural Motifs within EFI(A)
Beyond its established domains, analysis of the EFI(A) polypeptide has revealed a novel and intriguing structural feature. nih.gov This motif is characterized by an unusual arrangement of alternating clusters of positively and negatively charged amino acids. nih.gov This charge distribution is distinct from any previously reported for a trans-acting factor and suggests unique functional properties. nih.gov The precise role of this novel motif is yet to be fully elucidated, but it may be involved in mediating specific protein-protein interactions or influencing the protein's conformation and stability. The discovery of such unique structural elements highlights that our understanding of the intricate relationship between protein structure and function is continually evolving. asm.org
Molecular Mechanisms of Efi a Function in Gene Expression
DNA Binding Specificity and Affinity to CCAAT-Box Motifs
EFI(A) is a trans-acting factor that demonstrates specific binding to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of numerous genes. nih.gov Specifically, EFI(A)/YB-1 recognizes the inverted CCAAT motif (ATTGG), often referred to as the Y-box. nih.govbris.ac.uk The initial characterization of EFI(A) revealed its binding to two inverted CCAAT-box motifs within the Rous sarcoma virus (RSV) long terminal repeat enhancer and promoter. nih.gov
Research indicates that EFI(A) can exhibit different forms of DNA binding activity. One form requires a heterologous component, termed EFIB, for high-affinity and specific DNA binding. nih.gov Another form appears to be composed solely of EFI(A), possibly as a multimer, and does not depend on EFIB for its binding activity. nih.gov Despite these differences, both forms produce the same mobility shift in gel retardation assays. nih.gov
A key feature of EFI(A)/YB-1's binding mechanism is its remarkable preference for single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA). mdc-berlin.de While its dsDNA binding sites have been mapped to the Y-box, its ssDNA binding sites are located at the X box within the MHC class II DRA promoter. mdc-berlin.de This ability to bind and stabilize single-stranded regions within a promoter is a crucial aspect of its regulatory function. mdc-berlin.de Furthermore, EFI(A)/YB-1 shows considerable latitude in the nucleotide sequences flanking the core CCAAT motif to which it can bind with high affinity, suggesting a broad range of binding specificity that allows it to regulate a diverse set of genes. nih.gov
Role in Basal Transcription Apparatus Recruitment
As a transcription factor, EFI(A)/YB-1 is a key player in the assembly of the machinery required for transcription. The basal transcription apparatus, consisting of general transcription factors (GTFs) and RNA polymerase II, is responsible for initiating transcription at a minimal level. nih.govnih.gov The recruitment of this complex to the promoter is a critical step in gene activation.
Sequence-specific transcription factors like EFI(A)/YB-1 bind to regulatory elements in the promoter and act as platforms to recruit and stabilize the basal transcription apparatus at the core promoter. nih.govjcancer.org They can achieve this by interacting directly with components of the basal apparatus or indirectly through co-activator proteins. jcancer.org While the precise, detailed mechanism of how EFI(A)/YB-1 directly recruits the entire basal transcription complex is an area of ongoing investigation, its established role as a transcriptional activator for numerous genes implies its integral function in this process. atlasgeneticsoncology.orgelifesciences.org For instance, other transcription factors that bind near the transcription start site, such as YY1, have been shown to be sufficient to direct basal transcription, suggesting a potential model for how factors like EFI(A)/YB-1 can influence the assembly and activity of the transcription initiation complex. activemotif.com
Mechanisms of Transcriptional Activation and Repression by EFI(A)
EFI(A)/YB-1 is a dual-function regulator, capable of both activating and repressing gene transcription, depending on the cellular context and the specific gene promoter. atlasgeneticsoncology.orgelifesciences.org
Transcriptional Activation: EFI(A)/YB-1 activates a variety of genes involved in cell proliferation and stress response. Genes shown to be transcriptionally activated by YB-1 include those encoding for cyclin A, cyclin B1, DNA topoisomerase II alpha, and epidermal growth factor receptor (EGFR). elifesciences.orgbiorxiv.org The activation mechanism often involves YB-1 binding to the gene's promoter and facilitating the recruitment of the transcriptional machinery, as discussed previously. nih.gov Phosphorylation of YB-1 is often a key step in enabling its function as a potent transcription factor in cancer. biorxiv.org
Transcriptional Repression: Conversely, EFI(A)/YB-1 acts as a repressor for other genes, such as the major histocompatibility complex (MHC) class II genes and collagen alpha1. elifesciences.orgembopress.org A well-studied mechanism of repression involves the unique DNA binding properties of YB-1. By binding to and stabilizing single-stranded DNA regions within a promoter, YB-1 can effectively prevent the binding or function of other essential trans-activating factors, thereby halting transcription. mdc-berlin.de For example, YB-1 mediates the inhibitory effect of interferon-gamma (IFN-γ) on the human alpha 2(I) collagen gene (COL1A2) promoter. embopress.org IFN-γ promotes the translocation of YB-1 into the nucleus, where it binds to a specific response element in the COL1A2 promoter, leading to transcriptional repression. embopress.org
Cooperative DNA Recognition with Associated Transcription Factors
The regulatory activity of EFI(A)/YB-1 is often modulated through its interaction with other transcription factors. This cooperative action allows for a more refined and specific control of gene expression. nih.gov Protein-protein interactions can enhance or inhibit the binding of YB-1 to DNA or recruit additional factors to the promoter region.
Several interacting partners of YB-1 have been identified, leading to cooperative regulation of target genes.
Purα and AP2: YB-1 exhibits reciprocal interactions with the cellular protein Purα to modulate the transcriptional activity of the JC polyomavirus lytic control element. nih.gov It also synergistically interacts with transcription factor AP2 to regulate the enhancer-dependent transcription of gelatinase A. nih.gov
p53 and Smad3: YB-1 can associate with the tumor suppressor p53 and the downstream effector of the TGF-β pathway, Smad3, to indirectly regulate gene expression.
CTCF: A notable interaction occurs between YB-1 and the CCCTC-binding factor (CTCF), a master regulator of genome organization. This interaction has been reported to be involved in the cooperative repression of Myc transcription.
These cooperative interactions highlight how EFI(A)/YB-1 functions within a larger network of regulatory proteins to achieve precise control over complex transcriptional programs.
Influence on Chromatin Structure and Remodeling Complexes
EFI(A)/YB-1 exerts its regulatory influence not only by interacting with DNA and other transcription factors but also by affecting the structure of chromatin. elifesciences.orgembopress.org Chromatin remodeling is essential for modulating the accessibility of DNA to the transcriptional machinery.
Interaction with SWI/SNF Chromatin-Remodeling Complexes
Recent evidence has established a direct link between YB-1 and the SWI/SNF family of ATP-dependent chromatin remodeling complexes. In the context of metabolic-associated steatotic liver disease (MASLD), YB-1 was found to interact with the transcription factor C/EBPα and multiple members of the canonical BAF (cBAF) complex, a specific form of the SWI/SNF complex. This interaction appears to reshape the chromatin landscape, defining active cBAF-C/EBPα boundaries and promoting the expression of adipogenic genes. Furthermore, the interaction of YB-1 with CTCF provides an indirect link to SWI/SNF, as CTCF is known to associate with BRG1, the ATPase subunit of the SWI/SNF complex. These findings suggest that EFI(A)/YB-1 can recruit or cooperate with SWI/SNF complexes to alter nucleosome positioning and facilitate access to target genes.
Association with ACF and CHRAC Chromatin Remodeling Complexes
The direct physical interaction between EFI(A)/YB-1 and the ACF (ATP-utilizing Chromatin assembly and remodeling Factor) or CHRAC (Chromatin Accessibility Complex) families of remodelers is not as clearly defined. These complexes, which contain the ISWI ATPase, are crucial for establishing regularly spaced nucleosome arrays, often contributing to a repressive chromatin state.
While a direct binding event between YB-1 and ACF/CHRAC has not been prominently documented, an intriguing structural link exists. The CHRAC subunits, CHRAC-14 and CHRAC-16, possess histone-fold domains that are most closely related to those found in NF-YB and NF-YC, the subunits of the CCAAT-binding factor NF-Y. Although NF-Y is a distinct factor from YB-1, this homology within the histone-fold domains of CHRAC subunits to other CCAAT-box binding proteins suggests a potential functional convergence or interplay between these systems that warrants further investigation.
Modulation of Gene Expression through Enhancer and Promoter Interactions
Enhancer Factor I subunit A (EFIA), also known as Y-box binding protein 1 (YB-1) or DNA-binding protein B (dbpB), is a versatile transcription factor that plays a crucial role in the regulation of gene expression. It modulates gene activity by binding to specific DNA sequences, primarily the CCAAT box, located in both promoter and enhancer regions. mdpi.comoup.com Through these interactions, EFIA can either activate or repress transcription, influencing a wide array of cellular processes.
The function of EFIA in gene regulation is intricately linked to its ability to interact with chromatin and other regulatory proteins. It can facilitate changes in chromatin structure, making the DNA more or less accessible to the transcriptional machinery. nih.gov This modulation of chromatin architecture is a key mechanism through which EFIA exerts its control over gene expression via enhancer and promoter elements.
One of the well-documented examples of EFIA's role in gene regulation is its involvement in the expression of the myosin light-chain 2v (MLC-2v) gene. In cardiac muscle cells, EFIA/YB-1 binds to a specific regulatory element known as the HF-1a site within the MLC-2v promoter. nih.govnih.gov This binding is essential for the ventricular chamber-specific expression of the gene. Research has shown that EFIA/YB-1 cooperates with other transcription factors, such as MEF-2, which binds to the adjacent HF-1b site, to drive the expression of MLC-2v. nih.gov This cooperative binding illustrates how EFIA integrates with other regulatory factors to fine-tune gene expression.
Furthermore, EFIA/YB-1 is implicated in the regulation of genes that control cell proliferation and growth. It has been shown to regulate the E2F pathway, which is critical for cell cycle progression. oup.com By binding to the promoters of E2F target genes, EFIA/YB-1 can influence their transcription and thereby control cell proliferation. oup.com This function highlights the significance of EFIA in fundamental cellular processes.
The regulatory activity of EFIA is not solely dependent on its DNA binding but is also governed by its interactions with other proteins. For instance, EFIA/YB-1 can recruit co-activators like the histone acetyltransferase p300, which can lead to chromatin remodeling and gene activation. nih.gov Conversely, it can also interact with co-repressors to inhibit gene expression. The interaction of YB-1 with the architectural protein CTCF has been shown to modulate the function of certain enhancers, indicating a role for EFIA in the three-dimensional organization of chromatin and long-range gene regulation. researchgate.net
A notable mechanism of EFIA/dbpB activation involves its release from mRNA. In endothelial cells, stimulation by thrombin leads to the proteolytic cleavage of the full-length 50 kDa dbpB protein into a 30 kDa active form. pnas.orgnih.gov This truncated protein then translocates to the nucleus and binds to the thrombin response element in the promoter of target genes, such as the platelet-derived growth factor B-chain, to induce their expression. pnas.orgnih.gov This represents a novel mode of transcription factor activation, where EFIA is held in a latent state in the cytoplasm through mRNA binding and is released upon a specific cellular signal.
The table below summarizes key research findings on the modulation of gene expression by EFIA through its interactions with enhancer and promoter elements.
| Target Gene | Regulatory Element | Cellular Context | Effect of EFIA/YB-1 Binding | Reference |
| Myosin light-chain 2v (MLC-2v) | HF-1a site in the promoter | Cardiac muscle cells | Positive regulation of transcription | nih.govnih.gov |
| E2F pathway genes | Promoters of E2F target genes | Various cancer cell lines | Regulation of transcription and cell growth | oup.com |
| BMI1, CD44, CD49f | Promoters | Human mammary epithelial cells | Transcriptional regulation | nih.gov |
| Platelet-derived growth factor B-chain | Thrombin response element in the promoter | Endothelial cells | Induction of gene expression upon thrombin stimulation | pnas.orgnih.gov |
Protein Protein Interaction Networks of Efi a
Identification of Direct Interacting Protein Partners and Complexes
EFI(A) is a key component of larger protein complexes. In the context of CCAAT-binding, it is a subunit of the highly conserved heterotrimeric transcription factor complex known as the HAP complex in yeast and NF-Y in mammals. nih.govembopress.org In yeast, the core DNA-binding portion of the HAP complex consists of three essential subunits: Hap2p, Hap3p, and Hap5p, which are homologous to the mammalian NF-YA (EFI(A)), NF-YB, and NF-YC subunits, respectively. nih.govasm.org A fourth subunit, Hap4p, provides the transcriptional activation domain. moleculararchitecture.org
Beyond the core HAP/NF-Y complex, EFI(A) has been shown to interact with a variety of other proteins. These include components of the general transcription machinery, as well as other regulatory factors. For instance, in mammalian cells, EFI(A) (as NF-YA) interacts with coregulatory proteins that modulate its transcriptional activity. oup.com It is also known to be a component of cytoplasmic messenger ribonucleoprotein particles (mRNPs), where it interacts with proteins such as AKT1, SFRS9, and THOC4. assaygenie.com
Table 1: Known Direct Interacting Partners of EFI(A) and their Functions
| Interacting Protein | Function of Interaction | Organism |
| Hap2p/NF-YA | Forms part of the DNA-binding core of the HAP/NF-Y complex. nih.govasm.org | Yeast, Mammals |
| Hap3p/NF-YB | Forms part of the DNA-binding core of the HAP/NF-Y complex. nih.govasm.org | Yeast, Mammals |
| Hap5p/NF-YC | Forms part of the DNA-binding core of the HAP/NF-Y complex. nih.govasm.org | Yeast, Mammals |
| Hap4p | Transcriptional activation subunit of the HAP complex. moleculararchitecture.org | Yeast |
| AKT1 | Component of cytoplasmic mRNPs. assaygenie.com | Human |
| SFRS9 | Component of cytoplasmic mRNPs. assaygenie.com | Human |
| THOC4 | Component of cytoplasmic mRNPs. assaygenie.com | Human |
| HapX | Represses iron-dependent pathways during iron-depleted conditions through interaction with the CCAAT-binding core complex. embopress.org | Aspergillus nidulans |
Formation of Homodimers and Heterodimers with Other CCAAT-Binding Proteins
EFI(A) can form both homodimers and heterodimers. While the heterotrimeric HAP/NF-Y complex is the primary form for CCAAT-box binding, evidence suggests that EFI(A) can exist in other configurations. nih.govasm.org It has been reported that EFI(A) can bind to DNA as a homomeric form, denoted as (EFI-A)n, particularly in the presence of ATP. assaygenie.comsabbiotech.commybiosource.com
The formation of heterodimers with other CCAAT-binding proteins is central to the function of the HAP/NF-Y complex. The assembly of this complex is a stepwise process. In mammalian cells, the NF-YB and NF-YC subunits first form a stable heterodimer. asm.org This dimer then creates a surface for the association of NF-YA (EFI(A)), leading to the formation of the heterotrimeric complex that can bind to DNA with high affinity and specificity. asm.orgplos.org In the yeast Saccharomyces cerevisiae, however, the assembly of the Hap2p/Hap3p/Hap5p heterotrimer appears to occur in a single step, requiring the presence of all three subunits for stable complex formation. asm.org
Interaction with Coregulatory Proteins and Basal Transcription Factors
The transcriptional activity of EFI(A)-containing complexes is modulated by interactions with coregulatory proteins and components of the basal transcription machinery. The Hap4p subunit in yeast, for example, functions as a transcriptional activator that is recruited to the DNA-bound Hap2p/3p/5p core complex. moleculararchitecture.orgyeastgenome.org Two distinct domains within Hap5p are responsible for mediating the recruitment of Hap4p. frontiersin.org
In mammals, the NF-YA (EFI(A)) and NF-YC subunits possess glutamine-rich domains that have transcriptional activation potential. plos.org The interaction of the NF-Y complex with other transcription factors, such as C/EBPβ, can influence the expression of specific genes. nih.gov For instance, C/EBPβ has been shown to bind directly to the Il23r gene promoter in dendritic cells and Th17 cells, and its interaction with the transcriptional machinery is crucial for driving autoimmune inflammation. nih.gov Furthermore, the mammalian NF-Y complex has been implicated in the regulation of genes involved in mitochondrial biogenesis and oxidative phosphorylation, a role primarily carried out by the HAP complex in yeast. oup.comresearchgate.net
Dynamic Nature of Protein Complexes Involving EFI(A)
The protein complexes involving EFI(A) are not static entities but are dynamic in nature, with their assembly and disassembly being subject to regulation. nih.govnih.gov This dynamic behavior is crucial for the timely and appropriate regulation of gene expression in response to various cellular signals. nih.govwikipedia.org For instance, the expression of the Hap4p subunit in yeast is regulated by the carbon source, which in turn controls the activation of nuclear genes involved in mitochondrial respiration. oup.com
The stability of the interactions within the HAP/NF-Y complex can also vary. While the mammalian NF-YB/NF-YC heterodimer is quite stable, the assembly of the yeast Hap2p/3p/5p complex requires all three subunits to be present simultaneously. asm.org This suggests that organisms with multiple variants of each subunit may have evolved a less stable heterodimer to allow for the interchange of subunits, thereby facilitating different roles in gene regulation. asm.org Molecular dynamics simulations have shown that protein-protein interfaces can rearrange, leading to alternative residue-residue contacts, highlighting the flexible nature of these complexes. nih.gov
Methodologies for Studying EFI(A) Protein Interactions
A variety of techniques are employed to investigate the protein-protein interactions of EFI(A). nih.govspringernature.comberthold.comberthold.comthermofisher.com These methods range from in vivo approaches that preserve the native cellular environment to in vitro biochemical assays.
Commonly used methods include:
Yeast Two-Hybrid (Y2H) Assays: A genetic method to detect binary protein interactions in vivo. nih.gov
Co-immunoprecipitation (Co-IP): An antibody-based technique to isolate a protein and its binding partners from a cell lysate. thermofisher.com
Pull-down Assays: Similar to Co-IP, but uses a tagged "bait" protein to capture "prey" proteins. thermofisher.com
Fluorescence Resonance Energy Transfer (FRET): A microscopy-based technique to measure the proximity of two fluorescently labeled proteins. nih.govberthold.com
Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, but uses a luciferase as the energy donor. berthold.comberthold.com
Affinity Purification-Mass Spectrometry (AP-MS) is a powerful and widely used technique for identifying protein-protein interactions on a large scale. nih.govthermofisher.comresearchgate.netnih.gov In this method, a protein of interest (the "bait") is tagged and expressed in cells. The bait protein and its associated interacting partners (the "prey") are then purified from a cell lysate using an antibody or other affinity reagent that specifically recognizes the tag. The purified protein complexes are then digested into peptides, which are subsequently identified by mass spectrometry. researchgate.netnih.gov
Quantitative AP-MS approaches, such as those using stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, allow for the comparison of interaction partners under different conditions, providing a more dynamic view of protein-protein interactions. nih.gov A variation of this technique, known as affinity enrichment mass spectrometry (AE-MS), focuses on the specific enrichment of interactors against a large background of non-specific binders, offering a robust and cost-effective method for studying protein complexes. nih.gov
Crosslinking Mass Spectrometry (XL-MS) is a structural proteomics technique that provides information about the topology and dynamics of protein complexes. elifesciences.orgnih.govresearchgate.netnih.gov In this method, a chemical crosslinker is used to covalently link amino acid residues that are in close proximity within a protein or between interacting proteins. The crosslinked proteins are then digested, and the resulting crosslinked peptides are identified by mass spectrometry. researchgate.net
The identification of these crosslinked peptides provides distance constraints that can be used to model the three-dimensional structure of protein complexes. nih.govembopress.org XL-MS can be performed in situ, on intact cells or organelles, which allows for the study of protein interactions in their native environment and can reveal interactions that might be lost during traditional purification methods. nih.govembopress.org Quantitative XL-MS (qCLMS) methods, which utilize isobaric crosslinking reagents, can be used to study conformational changes in proteins and protein complexes. elifesciences.org
Cellular and Developmental Functions of Efi a
Role in Cellular Proliferation Control
EFI(A) is a potent negative regulator of cellular proliferation and functions as a tumor suppressor in several tissues, particularly in the myeloid lineage. nih.govgenecards.org Its ability to halt cell division is a critical aspect of its function in promoting terminal differentiation. atlasgeneticsoncology.org When EFI(A) induces differentiation, it coordinately arrests the cell cycle, functioning as a master switch that transitions cells from a proliferative, uncommitted state to a quiescent, differentiated state. atlasgeneticsoncology.org
The mechanisms through which EFI(A) exerts its anti-mitotic effects are multifaceted and involve direct interaction with core cell cycle machinery. These mechanisms include:
Upregulation of p21: EFI(A) can induce the expression of the cyclin-dependent kinase inhibitor p21. nih.gov
Interaction with Cyclin-Dependent Kinases (CDKs): It can directly interact with CDK2 and CDK4, inhibiting their kinase activity. atlasgeneticsoncology.orgwikipedia.org
Repression of the E2F Complex: EFI(A) can inhibit the activity of the E2F family of transcription factors, which are critical for the expression of genes required for S-phase entry. nih.govatlasgeneticsoncology.org
The loss of EFI(A)-mediated cell cycle control can have significant pathological consequences. For instance, mutations that impair EFI(A)'s ability to repress E2F can lead to increased proliferation of myeloid progenitors, contributing to the development of conditions like acute myeloid leukemia (AML). nih.gov Studies have demonstrated that its growth-inhibiting properties are not dependent on the presence of other tumor suppressors like p53 or Rb. biorxiv.orgpnas.org While generally known as a proliferation inhibitor, in some specific cellular contexts, such as pancreatic β-cells, overexpression of EFI(A) has been shown to enhance proliferation. researchgate.net
Table 1: Mechanisms of EFI(A)-Mediated Cell Cycle Control
| Mechanism | Interacting Partner(s) | Outcome |
|---|---|---|
| Induction of CDK inhibitor | p21 | Cell cycle arrest |
| Direct kinase inhibition | CDK2, CDK4 | Cell cycle arrest atlasgeneticsoncology.orgwikipedia.org |
| Transcriptional repression | E2F complex | Inhibition of S-phase gene expression nih.govatlasgeneticsoncology.org |
Regulation of Specific Cellular Responses
Beyond differentiation, EFI(A) modulates a range of crucial physiological responses, particularly in immunity and metabolism.
Immune and Inflammatory Responses: EFI(A) plays a significant role in regulating the immune system. It can suppress the differentiation of specific T-cell subsets, namely Th1 and Th17 cells, and negatively controls the expression of Interferon-gamma (IFN-γ), thereby influencing antibody class switching in B cells. Furthermore, therapeutic upregulation of EFI(A) has been shown to inactivate immune-suppressive myeloid cells, such as monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs), which potentiates anti-tumor immune responses.
Metabolism: EFI(A) is a central regulator of energy homeostasis, with profound effects in the liver and adipose tissue. In the liver, it is essential for gluconeogenesis (the production of glucose) around the time of birth and continues to regulate glucose, lipid, and nitrogen metabolism in adults. In adipose tissue, EFI(A) orchestrates the expression of numerous genes involved in both glucose and lipid metabolism. wikipedia.org Its expression can be modulated by metabolic signals like glucose and insulin, highlighting its role as a critical node in metabolic control. nih.gov Genetic variations in the CEBPA gene have been associated with differences in serum triglyceride levels in humans. wikipedia.org
EFI(A) in Early Embryogenesis and Development
EFI(A) is vital for proper embryonic development. It has essential and partially redundant functions with another C/EBP family member, C/EBPβ. Mouse embryos that lack both EFI(A) and C/EBPβ die between embryonic days 10 and 11, primarily due to severe defects in the development of the placenta. The presence of at least a single copy of either the Cebpa or Cebpb gene is sufficient to rescue embryonic development, demonstrating their complementary roles.
In addition to its role in the placenta, EFI(A) is crucial for the organogenesis of the liver and lungs. atlasgeneticsoncology.org Its involvement in developmental hematopoiesis is also critical, influencing the fate of embryonic hematopoietic progenitors. nih.gov The expression and function of EFI(A) during these early stages are tightly controlled by key developmental signaling molecules, such as retinoic acid.
Influence on Cell Fate Determination
Cell fate determination is the process through which an undifferentiated cell becomes committed to a specialized cell type. EFI(A) acts as a decisive factor in this process, particularly within the hematopoietic system. It functions as a lineage-determining transcription factor, actively guiding multipotential progenitor cells toward a specific fate.
The most well-characterized example is its role in the myeloid versus erythroid lineage decision. EFI(A) actively determines hematopoietic cell fate by inducing myeloid-specific gene expression while simultaneously inhibiting the expression of genes required for erythroid differentiation. This dual action effectively closes off one potential developmental pathway while promoting another.
EFI(A)'s influence on cell fate can be so profound that it can reprogram the identity of already committed cells. Studies have shown that forced expression of EFI(A) can convert committed B-cell and T-cell progenitors into myeloid cells, such as macrophages and granulocytes, demonstrating its power as a master regulator of cell identity.
Evolutionary Conservation and Comparative Genomics of Efi a
Conservation Across Eukaryotic Species
The EFI(A) complex is a ubiquitous and evolutionarily conserved transcription factor found in nearly all eukaryotic organisms, from single-celled yeasts to complex multicellular animals and plants mdpi.comfrontiersin.org. The fundamental trimeric structure and its affinity for the CCAAT sequence are highly preserved, underscoring its essential role in eukaryotic gene regulation mdpi.comharvard.edu.
Studies have revealed a striking sequence similarity between the subunits of mammalian NF-Y and the yeast HAP2/3/5 complex, indicating a shared ancestry and conserved function over a vast evolutionary distance harvard.edunih.govnih.gov. Binding activities similar to NF-Y have been identified across a wide array of eukaryotic orders, including primates, rodents, birds, and echinoderms harvard.edu.
The conservation is most pronounced in the central, core domains of the subunits, which are responsible for DNA binding and subunit interactions nih.govnih.govoup.com. The flanking N- and C-terminal regions of the subunits tend to be more variable, which may contribute to the functional specificity of the complex in different organisms and cellular contexts nih.govnih.govoup.com. This high degree of conservation at the protein level, which is greater than that at the nucleotide level, is indicative of strong selective pressure to maintain the structure and function of the EFI(A) complex harvard.edu.
Table 1: Conservation of EFI(A) Subunits Across Eukaryotic Kingdoms
| Kingdom | Representative Organisms | Key Conservation Features |
| Animalia | Humans, Mice, Chickens, Toads, Lampreys | High sequence identity in core domains of all three subunits. Single gene typically encodes each subunit. |
| Fungi | Saccharomyces cerevisiae (Yeast) | Functional homologs HAP2 (NF-YA), HAP3 (NF-YB), and HAP5 (NF-YC) with significant sequence similarity to mammalian counterparts. |
| Plantae | Arabidopsis thaliana, Maize | Expansion of gene families for each subunit, leading to multiple paralogs. Core domains remain highly conserved. |
| Protista | Dictyostelium discoideum | Presence of EFI(A) homologs suggests an ancient origin of the complex. |
Comparative Analysis of EFI(A) Orthologs and Paralogs
Orthologs are genes in different species that evolved from a common ancestral gene, while paralogs are genes within the same species that have arisen from a gene duplication event nih.govresearchgate.net. The study of EFI(A) orthologs and paralogs provides valuable insights into the evolution of its function.
In most animal and fungal genomes, each of the three EFI(A) subunits is encoded by a single gene mdpi.comfrontiersin.org. This suggests that the heterotrimeric complex has been maintained in a relatively constant form throughout the evolution of these lineages. In contrast, plant genomes exhibit a significant expansion of the gene families encoding each EFI(A) subunit mdpi.comfrontiersin.orgdntb.gov.ua. For instance, the model plant Arabidopsis thaliana possesses 10 genes for each of the NF-YA, NF-YB, and NF-YC subunits plos.org.
This expansion in plants has led to the emergence of numerous paralogs for each subunit, which can then undergo functional diversification through processes such as subfunctionalization (where the ancestral functions are partitioned between the duplicates) and neofunctionalization (where one of the duplicates acquires a novel function) mdpi.com. For example, in Arabidopsis, different NF-YB paralogs have been shown to play distinct roles in regulating photoperiod-dependent flowering time and embryo development plos.org. This functional divergence is often associated with variations in their expression patterns and in the less conserved N- and C-terminal regions of the proteins plos.orgplos.org.
Table 2: Comparison of EFI(A) Orthologs and Paralogs
| Feature | Orthologs (e.g., Human vs. Mouse NF-YA) | Paralogs (e.g., Arabidopsis NF-YB2 vs. NF-YB3) |
| Origin | Speciation event | Gene duplication event within a species |
| Sequence Similarity | Very high, especially in core domains | High in core domains, more divergence in flanking regions |
| Function | Generally conserved | Can be conserved, subfunctionalized, or neofunctionalized |
| Expression Pattern | Often similar across corresponding tissues | Can be divergent, leading to tissue-specific or developmental stage-specific roles |
Evolutionary Pressures Shaping EFI(A) Function and Regulation
The evolution of the EFI(A) complex has been shaped by distinct selective pressures acting on different parts of the protein subunits. The highly conserved core domains of all three subunits are under strong purifying (or negative) selection plos.org. This indicates that most mutations in these regions are deleterious and are therefore removed from the population. This strong purifying selection is a testament to the critical importance of the core domains for the proper assembly of the heterotrimeric complex and its ability to bind to the CCAAT box.
In contrast, the N- and C-terminal regions of the EFI(A) subunits, particularly in plant paralogs, appear to be under diversifying (or positive) selection plos.org. This suggests that changes in these regions have been advantageous, allowing for the functional diversification of the complex. These regions are often involved in protein-protein interactions with other regulatory factors, and their evolution has likely been a key driver in the adaptation of the EFI(A) complex to regulate different sets of genes in response to various developmental and environmental cues mdpi.com.
The expansion of the EFI(A) subunit gene families in plants is itself an indication of evolutionary pressure to increase the complexity of gene regulation. The ability to form a multitude of different heterotrimeric complexes from various combinations of paralogous subunits provides a sophisticated mechanism for fine-tuning gene expression in response to the diverse environmental challenges faced by sessile organisms like plants mdpi.comdntb.gov.ua.
Insights from Phylogenetic Studies on CCAAT-Binding Transcription Factors
Phylogenetic analyses have provided crucial insights into the evolutionary origins and relationships of the EFI(A) complex. The NF-YB and NF-YC subunits are characterized by the presence of a histone fold domain (HFD) , a structural motif also found in core histones (H2A, H2B, H3, and H4) plos.orgwikipedia.org. This shared structural feature strongly suggests a common evolutionary ancestor for the histone-fold containing subunits of EFI(A) and the core histones nih.govresearchgate.net. It is hypothesized that the histone fold motif may have arisen from the duplication of a primordial helix-strand-helix motif nih.gov.
Phylogenetic trees of the EFI(A) subunits reveal the evolutionary relationships between orthologs and paralogs. For instance, in Arabidopsis, the NF-YB paralogs can be grouped into distinct clades based on their sequence similarity, and these groupings often correlate with their functional roles mdpi.complos.org.
Furthermore, phylogenetic studies have firmly established the evolutionary link between the mammalian NF-Y complex and the yeast HAP complex, with the respective subunits clustering together in phylogenetic trees harvard.edu. This deep evolutionary connection highlights the ancient origins of the CCAAT-binding transcription factor complex and its fundamental importance in eukaryotic gene regulation. The broader family of CCAAT-binding proteins also includes other factors that recognize the GCCAAT sequence, and phylogenetic analyses help to distinguish the evolutionary trajectories of these different families nih.gov.
Adva
Q & A
Q. What is the structural composition of CCAAT transcription factors, and how does it influence their DNA-binding specificity?
CCAAT transcription factors, such as NF-Y and CBF, are multimeric complexes. For example, NF-Y consists of three subunits: NF-YA, NF-YB, and NF-YC, all required for binding to the CCAAT motif . Similarly, the CBF complex from rat liver requires two distinct subunits for specific DNA binding . Structural integrity is critical: mutations in the CCAAT motif disrupt binding and transcriptional activation . Methodologically, subunit interactions can be studied via co-immunoprecipitation or electrophoretic mobility shift assays (EMSA) using purified proteins .
Q. How do CCAAT transcription factors like NF-Y regulate gene expression through promoter interactions?
NF-Y binds to CCAAT motifs in promoters (e.g., SOX2, Dmrt7) to recruit co-activators or chromatin remodelers. Functional validation via mutagenesis of the CCAAT box in the SOX2 promoter abolished transcriptional activation, confirming its regulatory role . NF-Y also interacts with tissue-specific enhancers, modulating genes involved in DNA repair and signal transduction . Experimental approaches include luciferase reporter assays combined with site-directed mutagenesis .
II. Advanced Research Questions
Q. What experimental approaches are recommended for identifying functional CCAAT motifs in novel promoters?
- Bioinformatics Screening : Use tools like TFSEARCH or TFBIND to predict CCAAT motifs and associated transcription factors (e.g., NF-Y, C/EBP) .
- Functional Validation : Perform EMSA with nuclear extracts to confirm protein-DNA interactions .
- In Vivo Analysis : Chromatin immunoprecipitation (ChIP) using NF-YA/B/C antibodies verifies promoter occupancy .
- Mutagenesis : Replace CCAAT nucleotides (e.g., G→T at position -72 in the adenovirus EII promoter) to assess transcriptional activity loss .
Q. How can researchers resolve discrepancies in transcription factor binding data across different experimental models?
Discrepancies may arise from cell-type-specific contexts or methodological variations. For example:
- C/EBPα is essential for neutrophil differentiation in mice but dispensable in other lineages . Validate findings using lineage-specific knockout models and rescue experiments.
- CBF/NF-Y vs. C/EBP : While both bind CCAAT motifs, their subunit composition differs. Use subunit-specific antibodies in supershift EMSA to distinguish complexes .
- Context-Dependent Activity : NF-Y’s role in SOX2 regulation was confirmed via promoter-reporter assays in cervical cancer stem cells, highlighting the need for disease-relevant models .
Q. What strategies are effective for studying the functional interplay between CCAAT transcription factors and non-coding RNAs?
- Mechanistic Studies : U7snRNA inhibits NF-Y activity by disrupting its binding to CCAAT motifs, reducing LTR12s transcription . Techniques include RNA-protein pull-down assays and siRNA-mediated knockdown of non-coding RNAs.
- Co-Regulation Analysis : Integrate ChIP-seq (for NF-Y binding) with RNA-seq (for lncRNA expression) to identify overlapping targets .
- Functional Rescue : Overexpress NF-Y subunits in RNA-interference models to test reversibility of transcriptional effects .
III. Methodological Considerations
Q. How should researchers design experiments to assess the impact of CCAAT transcription factors on chromatin accessibility?
- ATAC-seq : Compare chromatin openness in wild-type vs. NF-Y-deficient cells .
- CRISPR/Cas9 Editing : Delete CCAAT motifs in endogenous promoters and measure changes in histone modifications (e.g., H3K27ac) via ChIP-seq .
- 3C/Hi-C : Investigate NF-Y-mediated chromatin looping by analyzing spatial interactions between CCAAT-containing promoters and distal enhancers .
Q. What are the best practices for reconciling in vitro and in vivo findings in CCAAT factor studies?
- In Vitro : Use purified NF-Y complexes in EMSA to define binding specificity .
- In Vivo : Validate results using conditional knockout models (e.g., C/EBPα-deficient mice) and tissue-specific promoters .
- Cross-Species Validation : Compare CCAAT motif conservation (e.g., Dmrt7 promoter in mice and humans) to infer functional significance .
IV. Data Interpretation and Contradictions
Q. Why do some studies report opposing roles for CCAAT factors (e.g., activation vs. repression)?
NF-Y can act as both an activator and repressor depending on subunit phosphorylation or co-factor recruitment. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
